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Cat. No.: B1212526 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pyranine, also known as 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS), is a highly versatile

and sensitive fluorescent indicator for measuring intracellular pH (pHi). Its hydrophilic nature

ensures it remains in the cytosol, providing accurate measurements of the cytoplasmic pH

environment.[1][2] Pyranine offers significant advantages over other fluorescent pH indicators,

such as BCECF, including a greater dynamic range, improved retention within the cell, and

reduced phototoxicity, making it an ideal probe for live-cell imaging studies.[1][2] This

application note provides detailed protocols for loading pyranine into cells, performing

ratiometric fluorescence imaging to determine pHi, and constructing a calibration curve for

accurate pH quantification.

Pyranine's fluorescence is pH-dependent, with its excitation spectrum showing a distinct shift

with changes in proton concentration. It exhibits an isosbestic point around 415 nm, where the

fluorescence is pH-independent, and two pH-sensitive peaks at approximately 405 nm and

450-465 nm.[3][4] The ratio of the fluorescence intensities at the pH-sensitive and pH-

insensitive (or the other pH-sensitive) wavelengths allows for a ratiometric measurement of pHi,

which corrects for variations in dye concentration, cell path length, and instrument settings.

Key Applications
Monitoring of cytosolic pH changes in response to stimuli.
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Studying the activity of ion transporters and channels.

Assessing cellular metabolic states.

Investigating the mechanisms of drug action and toxicity.

Analyzing pH in endocytic organelles.[3]

Data Presentation
Parameter Value Reference

Excitation Wavelengths (pH-

sensitive)
450 nm / 465 nm [3]

Excitation Wavelength (pH-

insensitive/isosbestic)
405 nm / 415 nm [3]

Emission Wavelength ~510 nm [4]

pKa (in situ) ~7.82

Loading Concentration

(Hypotonic Shock)
20 mM [1]

Loading Time (Hypotonic

Shock)
4 minutes [1]

Calibration Ionophore Nigericin

Nigericin Concentration for

Calibration
5-10 µM [5]

Experimental Protocols
I. Cell Preparation

Seed cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy.

Culture cells to the desired confluency (typically 70-90%) in their standard growth medium.
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On the day of the experiment, replace the culture medium with a suitable imaging buffer

(e.g., Hanks' Balanced Salt Solution with HEPES).

II. Pyranine Loading
Due to its hydrophilic nature, pyranine requires a method to facilitate its entry into the cytosol.

Below are three common loading protocols. The optimal method may vary depending on the

cell type.

This method is broadly applicable to many cell types.[1][2]

Prepare a 50% hypotonic loading buffer containing 20 mM pyranine. To do this, mix your

isotonic imaging buffer and sterile deionized water in a 1:1 ratio and then dissolve the

pyranine.

Wash the cells once with the isotonic imaging buffer.

Remove the isotonic buffer and add the hypotonic pyranine solution to the cells.

Incubate for 4 minutes at room temperature.[1]

Remove the hypotonic solution and replace it with an isotonic imaging buffer containing 20

mM pyranine for 5 minutes.[1]

Wash the cells three times with the isotonic imaging buffer to remove extracellular pyranine.

Allow the cells to recover for at least 15 minutes at 37°C before imaging.[1]

This mechanical loading method is suitable for adherent cells.

Prepare a solution of pyranine (e.g., 1-5 mg/mL) in phosphate-buffered saline (PBS).

Wash the cells grown on a coverslip twice with PBS.

Place the coverslip in a small volume of the pyranine solution.

Gently scrape the cell monolayer with a sterile needle or a rubber policeman to create

transient pores in the cell membrane.
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Incubate for 1-3 minutes to allow the dye to enter the cells.

Wash the cells three to five times with fresh imaging buffer to remove the extracellular dye

and cell debris.

Allow the cells to recover for 30-60 minutes before imaging.

This method is applicable to cells expressing the P2X7 receptor, such as macrophages.[2]

Prepare a loading buffer containing pyranine (e.g., 5 mM) in a low-divalent cation saline

solution.

Wash the cells with the loading buffer without pyranine or ATP.

Add the pyranine-containing loading buffer to the cells.

Stimulate the P2X7 receptor by adding ATP to a final concentration of 1-5 mM.

Incubate for 5-15 minutes at 37°C.

Wash the cells three times with the imaging buffer to remove extracellular pyranine and ATP.

Allow the cells to recover for at least 30 minutes before imaging.

III. Ratiometric Imaging
Place the dish or coverslip with pyranine-loaded cells on the stage of a fluorescence

microscope equipped with a filter wheel or a monochromator for excitation wavelength

selection and a sensitive camera.

Sequentially excite the cells at the two chosen wavelengths (e.g., 450 nm and 405 nm) and

collect the emission at ~510 nm.[3]

Acquire images at both excitation wavelengths. It is crucial to minimize the time between the

two acquisitions to avoid artifacts from cell movement or pH fluctuations.

Record a background image (from a cell-free region) for each excitation wavelength to

subtract background fluorescence.
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IV. Intracellular pH Calibration
To convert the fluorescence intensity ratios to absolute pH values, a calibration curve must be

generated for each experiment. This is achieved by equilibrating the intracellular and

extracellular pH using the K+/H+ ionophore nigericin.[5]

Prepare a set of high-potassium calibration buffers with known pH values (e.g., 6.0, 6.5, 7.0,

7.5, 8.0). A typical high-potassium buffer contains approximately 130-140 mM KCl, with other

components like NaCl, MgCl2, and a suitable pH buffer (e.g., MES for acidic pH, HEPES for

neutral pH, and Trizma for alkaline pH).

Add nigericin (5-10 µM final concentration) to each calibration buffer immediately before use.

[5]

After acquiring experimental images, perfuse the cells with the first calibration buffer (e.g.,

pH 7.5) containing nigericin.

Incubate for 5-10 minutes to allow the pHi to equilibrate with the extracellular pH.[5]

Acquire ratiometric images as described in section III.

Repeat steps 3-5 for each of the remaining calibration buffers, covering a range of pH

values.

Data Analysis: a. Subtract the background fluorescence from each image. b. For each cell or

region of interest (ROI), calculate the ratio of the fluorescence intensities (e.g., F450 / F405).

c. Plot the mean ratio values against the corresponding pH of the calibration buffers. d. Fit

the data to a suitable equation (e.g., a sigmoidal curve) to generate the calibration curve. e.

Use the calibration curve to convert the experimentally obtained fluorescence ratios into

intracellular pH values.

Visualization

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Intracellular_pH_Measurement_Using_Acriflavine.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Intracellular_pH_Measurement_Using_Acriflavine.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Intracellular_pH_Measurement_Using_Acriflavine.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation

Pyranine Loading

Ratiometric Imaging

pH Calibration

Seed Cells on
Glass-Bottom Dish

Culture to
70-90% Confluency

Choose Loading Method

Hypotonic Shock Scrape Loading P2X7 Activation

Wash and Recover

Acquire Image
(Excitation 1: 450 nm)

Acquire Image
(Excitation 2: 405 nm)

Background Subtraction

Calculate Ratio
(F450 / F405)

Generate Calibration Curve

Prepare High-K+
Calibration Buffers (pH 6-8)

Add Nigericin (5-10 µM)

Perfuse Cells with
Calibration Buffers

Acquire Ratiometric Images

 Convert Ratios to pH 

Click to download full resolution via product page

Caption: Experimental workflow for intracellular pH measurement using pyranine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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